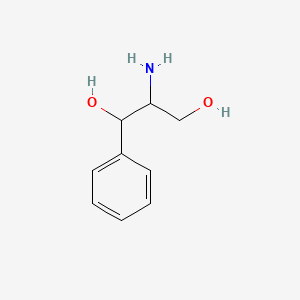

2-Amino-1-phenyl-1,3-propanediol

Beschreibung

Significance as a Chiral Amino Alcohol and Building Block

2-Amino-1-phenyl-1,3-propanediol is classified as a chiral amino alcohol, a group of organic compounds that are instrumental as emulsifying agents in a variety of applications. chemicalbook.com The bifunctionality of this compound, possessing both an amino and two hydroxyl groups, makes it a versatile building block in organic synthesis. chemicalbook.com

Its primary application lies in its role as a chiral auxiliary and precursor in asymmetric synthesis. Specifically, it is widely utilized in the preparation of chiral 2-oxazolines from carboxylic acid derivatives. chemicalbook.comfishersci.com These oxazolines are important intermediates in the synthesis of other complex chiral molecules. The chirality of this compound is crucial in these reactions, as it allows for the stereoselective formation of products, a key consideration in the synthesis of biologically active compounds.

Furthermore, this compound serves as a starting material for the synthesis of a range of other molecules. For instance, it is used to prepare diaryl sulfides, which can then be converted to sulfimides and N-tosylsulfimides that act as chiral ligands in various chemical transformations. sigmaaldrich.comchemicalbook.com

Key Applications:

Chiral Auxiliary: Facilitates the formation of enantiomerically enriched products.

Precursor to Chiral 2-Oxazolines: A key component in the synthesis of these important intermediates. chemicalbook.comfishersci.ca

Starting Material for Complex Molecules: Used in the preparation of compounds like diaryl sulfides and L-2-Mercaptosuccinic acid. sigmaaldrich.comchemicalbook.com

Overview of Stereoisomeric Forms and Their Importance

The structure of this compound includes two stereocenters, leading to the existence of different stereoisomers. The specific spatial arrangement of the atoms in these isomers significantly influences their chemical and biological properties. The most notable stereoisomers are the (1S,2S)-(+)- and (1R,2R)-(-)-enantiomers, as well as the racemic mixture.

The distinct properties of each enantiomer are critical in the context of asymmetric synthesis. The ability to selectively use one enantiomer over the other allows for precise control over the stereochemistry of the final product. This is particularly important in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active.

The resolution of the racemic mixture, which contains equal amounts of the (1S,2S) and (1R,2R) enantiomers, is a crucial process to obtain the enantiopure forms. google.com This separation can be challenging but is essential for applications requiring stereochemical purity. Traditional methods for resolution have sometimes proven unsuccessful for this compound, leading to the development of specific processes, such as using d-glutamic acid for the resolution of the racemic threo form. google.com

Stereoisomeric Forms and Their Properties:

| Stereoisomer | Common Name | CAS Number | Key Characteristics |

| (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol | 28143-91-1 | Used in the asymmetric synthesis of chiral 2-oxazolines. fishersci.comsigmaaldrich.com |

| (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol | D-(-)-threo-2-Amino-1-phenyl-1,3-propanediol | 46032-98-8 | Serves as a starting material for compounds like (S,S)-Reboxetine. sigmaaldrich.comchemicalbook.comnih.gov |

| Racemic threo-1-phenyl-2-amino-1,3-propanediol | DL-threo-2-Amino-1-phenyl-1,3-propanediol | N/A | A mixture of the (1S,2S) and (1R,2R) enantiomers. google.com |

Interactive Data Table: Stereoisomer Properties

This table summarizes key data for the different stereoisomeric forms of this compound.

| Property | (1S,2S)-(+)-Form | (1R,2R)-(-)-Form |

|---|---|---|

| CAS Number | 28143-91-1 sigmaaldrich.com | 46032-98-8 sigmaaldrich.com |

| Molecular Formula | C₉H₁₃NO₂ | C₉H₁₃NO₂ echemi.com |

| Molecular Weight | 167.21 g/mol sigmaaldrich.com | 167.21 g/mol sigmaaldrich.com |

| Melting Point | 112–115 °C | 112-118 °C sigmaaldrich.com |

| Optical Activity | [α]25/D +37°, c = 1 in 1 M HCl sigmaaldrich.com | [α]23/D −37°, c = 1 in 1 M HCl sigmaaldrich.com |

| Appearance | White to light yellow crystal powder chemicalbook.comthermofisher.com | Light yellow powder echemi.com |

Historical Development and Evolution of Research on this compound Derivatives

The study of this compound and its derivatives has evolved over time, driven by its importance as an intermediate in the synthesis of various compounds. google.com Historically, research focused on the fundamental preparation and resolution of this amino alcohol. For instance, early work highlighted the challenges in resolving the racemic threo-1-phenyl-2-amino-1,3-propanediol using conventional methods. google.com

Later research expanded to explore the utility of its derivatives in various synthetic applications. The development of synthetic methods for substituted 1-phenyl-1,3-propanediol amines broadened the scope of its use in organic chemistry. acs.org The core structure of 2-amino-1,3-propanediol, also known as serinol, has been identified as a crucial precursor in various biosynthetic pathways, including those for phospholipids (B1166683) and certain neurotransmitters. chemicalbook.com

More recent research has focused on the stereoselective synthesis of complex molecules using chiral derivatives of this compound. For example, studies have investigated the stereochemistry of heterocyclic compounds derived from its p-nitrophenylserinol skeleton. acs.org This ongoing research continues to uncover new applications and synthetic methodologies, solidifying the importance of this compound and its derivatives in modern organic chemistry.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

3306-06-7 |

|---|---|

Molekularformel |

C9H13NO2 |

Molekulargewicht |

167.2 g/mol |

IUPAC-Name |

2-amino-1-phenylpropane-1,3-diol |

InChI |

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2 |

InChI-Schlüssel |

JUCGVCVPNPBJIG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(CO)N)O |

Kanonische SMILES |

C1=CC=C(C=C1)C(C(CO)N)O |

Andere CAS-Nummern |

3306-06-7 |

Sequenz |

X |

Herkunft des Produkts |

United States |

Stereochemical Characterization and Analysis of 2 Amino 1 Phenyl 1,3 Propanediol

Spectroscopic Assignment of Configuration and Conformation (e.g., NMR, X-ray Crystallography)

To fulfill this section, detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography studies of 2-amino-1-phenyl-1,3-propanediol would be necessary. This would include:

NMR Spectroscopy: Specific proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, coupling constants (J-values), and data from two-dimensional NMR experiments (like COSY, HSQC, HMBC, and NOESY). This information is crucial for determining the relative configuration of the stereocenters and the preferred conformation of the molecule in solution.

X-ray Crystallography: Detailed crystallographic data such as unit cell parameters, space group, atomic coordinates, bond lengths, and bond angles. This would provide unambiguous proof of the absolute and relative stereochemistry and a precise model of the molecule's conformation in the solid state.

While product specifications for various stereoisomers of this compound are available, the primary research articles containing the detailed spectroscopic and crystallographic data required for an in-depth analysis could not be located.

Studies on Ring-Chain Tautomerism in this compound Diastereomers

Ring-chain tautomerism is a phenomenon where a molecule can exist in equilibrium between an open-chain form and a cyclic form. For this compound, this could potentially involve the formation of a cyclic oxazolidine derivative. A detailed discussion would require studies that have investigated this equilibrium, likely using spectroscopic methods like NMR to identify and quantify the different tautomers present under various conditions (e.g., in different solvents). No such studies specifically focused on the diastereomers of this compound were found.

Analysis of Chiroptical Properties in Modified Structures

This section would necessitate research on derivatives of this compound where the chiroptical properties, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), have been studied. Such analyses are used to investigate how changes in the molecular structure affect its interaction with plane-polarized light, providing insights into the stereochemistry of the molecule and its derivatives. The search did not yield any studies on the chiroptical properties of modified this compound structures.

Crystallographic Studies and Molecular Packing Analysis of Multi-component Crystals

Fulfilling this section would require access to crystallographic data of co-crystals or salts of this compound with other molecules. The analysis would involve a detailed examination of the crystal structure to understand the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that govern the molecular packing in the crystal lattice. No research articles detailing the formation and crystallographic analysis of multi-component crystals of this compound were identified.

Advanced Applications As Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands based on 2-Amino-1-phenyl-1,3-propanediol Scaffold

The inherent chirality and functional groups of this compound make it an ideal starting material for the synthesis of sophisticated chiral ligands. The amino and hydroxyl groups provide convenient handles for modification, allowing for the construction of bidentate and tridentate ligands that can effectively coordinate with various metal catalysts.

Development of Bis(oxazoline) Ligands for Asymmetric Transformations

One of the most significant applications of this compound is in the synthesis of C₂-symmetric bis(oxazoline) (BOX) ligands. wordpress.com These ligands are renowned for their ability to form stable complexes with a variety of metals, including copper, iron, and rhodium, which are highly effective catalysts in numerous carbon-carbon bond-forming reactions. wordpress.comnih.gov

The synthesis of BOX ligands from this aminodiol is a well-established process. Typically, it involves the condensation of a dicarboxylic acid derivative with two equivalents of the chiral amino alcohol to form a bis(hydroxy)amide. This intermediate is then cyclized, often via activation of the hydroxyl groups, to yield the final bis(oxazoline) ligand. nih.gov The phenyl group and the hydroxymethyl group on the starting aminodiol become the substituents at the 4- and 5-positions of the resulting oxazoline (B21484) rings, directly influencing the steric environment of the catalytic site. researchgate.net

Several homochiral bis(oxazolines) have been prepared from (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol in high yields. researchgate.net These ligands, when complexed with copper(I) triflate, have demonstrated significant efficacy in reactions such as the asymmetric cyclopropanation of styrene. researchgate.net

Table 1: Examples of Bis(oxazoline) Ligand Applications

| Ligand Type | Metal | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Bis(oxazoline) | Cu(I) | Cyclopropanation | Styrene | Up to 85% | researchgate.net |

| Aza-bis(oxazoline) | Cu(I) | Cyclopropanation | Various | N/A | wordpress.com |

| Bis(oxazoline) | Fe(II)/Fe(III) | Michael Addition | N-acryloyl oxazolidinone | N/A | nih.gov |

Utilization in Asymmetric 1,4-Addition Reactions with Organometallic Reagents

Ligands derived from this compound have also found application in asymmetric 1,4-addition reactions, also known as conjugate or Michael additions. These reactions are fundamental for forming carbon-carbon bonds and creating complex chiral molecules. The effectiveness of the catalyst in these transformations is highly dependent on the structure of the chiral ligand.

Derivatives of this compound have been developed as new, effective ligands for the asymmetric 1,4-addition of organozinc reagents to α,β-unsaturated ketones (enones). acs.org Furthermore, copper(II)-BOX complexes are versatile catalysts for enantioselective Michael additions. wordpress.com The defined chiral pocket created by the BOX ligand around the copper center directs the approach of the nucleophile to the enone, resulting in high levels of enantioselectivity. The reaction is broadly applicable to various organometallic reagents and Michael acceptors.

Role in Other Asymmetric Organic Transformations

The utility of this compound extends beyond the applications of its BOX derivatives. The scaffold has been incorporated into various other ligand types and used as a chiral auxiliary to influence the stereochemical outcome of a wide array of asymmetric reactions.

Catalytic Roles in Enantioselective Carbon-Carbon Bond Formations (e.g., Baylis-Hillman Reaction)

The Morita-Baylis-Hillman (MBH) reaction is a powerful, atom-economical carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde. mdpi.comepdf.pubepdf.pub Achieving high enantioselectivity in this reaction requires a chiral catalyst, and a variety of systems have been explored, including chiral phosphines, amines, and Brønsted acids. organic-chemistry.orgmdpi.com

While direct catalysis by an unmodified this compound is not typical, its derivatives are prime candidates for creating the necessary chiral environment. Chiral phosphine (B1218219) ligands containing an aziridine (B145994) moiety and catalysts derived from natural products like brucine (B1667951) diol have shown high efficiency and enantioselectivity. mdpi.commdpi.com The development of enantioselective MBH reactions has been advanced by using chiral ligands to control the facial selectivity of the attack on the aldehyde. nih.gov Ligands derived from chiral amino alcohols, such as this compound, are well-suited for this purpose, providing a rigid framework that can effectively bias the reaction pathway toward one enantiomer. For instance, optically active 3,5-dinitrosalicyloxazolines derived from (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol have been prepared and used as ligands in asymmetric synthesis. researchgate.net

Applications in Asymmetric Reductions and Oxidations

Chiral ligands based on the this compound scaffold have demonstrated significant potential in asymmetric reduction and oxidation reactions, which are crucial for accessing optically active alcohols and sulfoxides.

In the realm of asymmetric oxidations, chiral mononuclear cis-dioxidomolybdenum(VI) complexes have been synthesized using tetradentate Schiff bases derived from salicylaldehydes and (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol. researchgate.net These complexes have been successfully employed as catalysts in the asymmetric sulfoxidation of thioanisole (B89551) and the epoxidation of various alkenes, using peroxides as the oxidant. researchgate.net

For asymmetric reductions, new chiral N-heterocyclic carbene (NHC)-oxazoline ligands have been synthesized from this compound. acs.org Rhodium(I) complexes of these ligands serve as highly efficient catalysts for the enantioselective hydrosilylation of a wide range of ketones. The resulting chiral secondary alcohols are obtained in excellent yields and with high enantioselectivities. acs.org

Table 2: Performance of this compound Derived Catalysts in Asymmetric Reductions

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) | Reference |

| Rh(I)-NHC-Oxazoline | Hydrosilylation | Acetophenone | Up to 80% | acs.org |

| Rh(I)-NHC-Oxazoline | Hydrosilylation | Structurally Diverse Ketones | 80-93% | acs.org |

Intermediates in the Synthesis of Optically Active Amines and Other Complex Chiral Molecules

Beyond its role in ligand synthesis, this compound itself is a valuable chiral building block. Its enantiomerically pure forms are utilized as starting materials for the synthesis of a variety of complex, optically active molecules, including pharmaceuticals and other biologically active compounds.

The compound serves as a versatile precursor for creating other chiral molecules such as optically pure 2-aziridinemethanols. jst.go.jp For example, an allylcerium reagent has been shown to add to an alkynyl imine derived from this compound with excellent yield and diastereoselectivity, providing a pathway to complex amino alcohol structures. thieme-connect.com Furthermore, enzymatic processes utilizing ω-transaminases can stereoselectively aminate related ketone precursors to produce (2S)-2-amino-1-phenyl-1,3-propanediols with greater than 99% enantiomeric excess, highlighting its importance in biocatalytic routes. researchgate.net This demonstrates its utility as a foundational chiral intermediate for constructing more elaborate molecules with multiple stereocenters. documentsdelivered.com

Theoretical and Computational Studies on 2 Amino 1 Phenyl 1,3 Propanediol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-Amino-1-phenyl-1,3-propanediol. DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between accuracy and computational cost. aip.org

For a molecule such as this compound, DFT calculations can provide a wealth of information. These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G**) to solve the Schrödinger equation approximately. mdpi.comyoutube.com The outputs from these calculations can detail various electronic and structural properties.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

While specific DFT studies on this compound are not extensively available in public literature, the principles can be illustrated by studies on similar molecules like amino acids. mdpi.com For instance, calculations on serine and threonine, which also contain hydroxyl and amino groups, have been used to determine their ionization potentials, electron affinities, and chemical hardness, providing insights into their reactivity. mdpi.com

A hypothetical DFT analysis of this compound would likely reveal the influence of the phenyl ring and the hydroxyl and amino groups on the molecule's electronic properties. The phenyl group would contribute to the delocalization of electron density, while the electronegative oxygen and nitrogen atoms would create localized regions of high electron density, influencing the molecule's polarity and hydrogen bonding capabilities.

Table 1: Representative Data from a Hypothetical DFT Calculation on this compound

| Property | Predicted Information | Significance |

| Total Energy | The total electronic energy of the optimized molecular geometry. | Allows for the comparison of the stability of different conformers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key descriptor of chemical reactivity and stability. |

| Mulliken Atomic Charges | Distribution of partial charges on each atom. | Helps to identify electrophilic and nucleophilic centers within the molecule. |

| Dipole Moment | The overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Vibrational Frequencies | Calculated infrared (IR) and Raman spectra. | Can be compared with experimental spectra to confirm the structure. |

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in various conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface, or energy landscape, that describes the energy of the molecule as a function of its geometry. libretexts.orgyoutube.com

Computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited for exploring the conformational space of flexible molecules. nih.govnih.govjyu.fi These methods can be used to systematically rotate the rotatable bonds and calculate the corresponding energy, leading to the identification of low-energy, stable conformations.

For this compound, the key rotatable bonds are the C-C bonds of the propanediol (B1597323) backbone and the C-N and C-O bonds. The relative orientations of the phenyl, amino, and hydroxyl groups will define the different conformers. Intramolecular hydrogen bonding between the hydroxyl and amino groups is expected to play a significant role in stabilizing certain conformations.

While a detailed conformational analysis of this compound is not readily found in the literature, studies on similar molecules like 1-phenyl-1,2,3,4-tetrahydroisoquinolines have utilized molecular mechanics to determine preferred conformations. nih.gov Such studies often reveal that pseudo-equatorial positioning of bulky substituents like a phenyl ring is energetically favored. nih.gov

The energy landscape of this compound would show multiple energy minima corresponding to the stable conformers, separated by energy barriers that represent the transition states between them. The relative populations of these conformers at a given temperature can be estimated from their Boltzmann distribution based on their relative energies.

Table 2: Potential Stable Conformers of this compound

| Conformer Type | Description of Key Dihedral Angles | Potential Stabilizing/Destabilizing Factors |

| Extended | The carbon backbone is in a zig-zag arrangement, minimizing steric hindrance. | Lower steric strain but may lack stabilizing intramolecular interactions. |

| Gauche | Rotation around the C1-C2 or C2-C3 bond leads to a bent conformation. | May be stabilized by intramolecular hydrogen bonding between -OH and -NH2 groups. |

| Eclipsed | High-energy conformations where substituents are aligned, leading to maximum steric repulsion. | Generally unstable and act as transition states between more stable conformers. |

Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms

In the solid state, molecules of this compound arrange themselves into a crystalline lattice. The specific arrangement, or crystal packing, is governed by a complex interplay of intermolecular interactions. tandfonline.com Computational methods are increasingly used to predict and analyze these crystalline forms, a field known as crystal structure prediction (CSP). rsc.orgucl.ac.ukcam.ac.uk

The primary intermolecular forces at play in the crystal structure of this compound are hydrogen bonds, van der Waals forces, and potentially pi-stacking interactions. The amino group and the two hydroxyl groups are excellent hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonding networks. These networks are expected to be the dominant force in determining the crystal packing.

Van der Waals forces, although weaker than hydrogen bonds, are also significant, particularly the interactions involving the phenyl rings. Pi-stacking, where the aromatic rings of adjacent molecules align, can also contribute to the stability of the crystal structure.

Computational approaches to studying crystal packing often involve the use of specialized force fields or DFT calculations that can accurately model these non-covalent interactions. rsc.org By calculating the lattice energy for different possible packing arrangements, it is possible to predict the most stable polymorphs. While a specific crystal structure analysis for this compound is not detailed here, the principles of CSP are well-established for organic molecules. tandfonline.comucl.ac.uk

Table 3: Key Intermolecular Interactions in Crystalline this compound

| Interaction Type | Involving Groups | Expected Contribution to Crystal Stability |

| Hydrogen Bonding | Between -OH and -NH2 groups of neighboring molecules. | Strong and directional, likely forming extensive networks. |

| Van der Waals | Between all atoms, particularly the hydrocarbon portions of the molecules. | Weaker but collectively significant, contributing to the overall cohesion. |

| Pi-Stacking | Between the phenyl rings of adjacent molecules. | Can provide additional stabilization if the packing allows for it. |

| Dipole-Dipole | Between the polar C-O and C-N bonds of neighboring molecules. | Contributes to the overall electrostatic interactions in the crystal. |

Modeling of Stereoselective Reaction Pathways

The synthesis of this compound, which contains two chiral centers, often aims to produce a specific stereoisomer. Computational modeling is a valuable tool for understanding and predicting the stereoselectivity of chemical reactions. acs.orgdiva-portal.orgarxiv.orgacs.org By modeling the reaction pathways leading to different stereoisomers, it is possible to identify the factors that control the stereochemical outcome.

This typically involves calculating the structures and energies of the transition states for the competing pathways. acs.orgdiva-portal.org The stereoisomer formed via the lowest energy transition state is expected to be the major product. Quantum chemical methods like DFT are commonly used for these calculations. diva-portal.org

For the synthesis of vicinal amino alcohols, such as this compound, several stereoselective methods exist. rsc.orgacs.orgacs.orgnih.govrsc.org Computational modeling can be applied to these reactions to elucidate the mechanism and the origin of stereoselectivity. For example, in a reaction involving a chiral catalyst, modeling can reveal how the catalyst interacts with the substrate to favor the formation of one stereoisomer over the other.

While specific modeling of the synthesis of this compound is not widely reported, computational studies on the stereoselective synthesis of other chiral molecules, such as pyrrolidines, have demonstrated the power of this approach. acs.orgdiva-portal.org These studies can determine the effect of substituents and reaction conditions on the energy profile of the reaction, thereby aiding in the optimization of the synthesis for a desired stereoisomer. acs.orgdiva-portal.org

Table 4: Goals of Modeling Stereoselective Reaction Pathways

| Modeling Objective | Computational Approach | Expected Outcome |

| Identify Lowest Energy Reaction Pathway | Calculate the energies of reactants, intermediates, transition states, and products. | Determination of the most likely reaction mechanism. |

| Determine the Origin of Stereoselectivity | Compare the energies of diastereomeric transition states. | Identification of the key interactions (steric, electronic) that favor the formation of one stereoisomer. |

| Predict the Effect of Catalysts/Reagents | Model the interaction of the catalyst or reagent with the substrate in the transition state. | Understanding of how the catalyst or reagent influences the stereochemical outcome. |

| Guide the Design of New Synthetic Routes | Screen potential reactants and catalysts in silico to predict reaction outcomes. | More efficient development of highly stereoselective synthetic methods. |

Analytical Methodologies for 2 Amino 1 Phenyl 1,3 Propanediol and Its Complex Derivatives

Chromatographic Techniques for Enantiomeric Purity and Separation (e.g., Chiral HPLC)

The separation of enantiomers is a crucial analytical challenge in the synthesis and application of chiral compounds like 2-Amino-1-phenyl-1,3-propanediol. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for this purpose. phenomenex.com The principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and, thus, separation.

The selection of an appropriate chiral column is highly dependent on the structure of the compound being analyzed. phenomenex.com For amino alcohols such as this compound, several types of CSPs have proven effective. These include Pirkle-type columns, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives), and ligand-exchange columns. scas.co.jpresearchgate.net The separation mechanism often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte enantiomer and the CSP. scas.co.jp

For instance, SUMICHIRAL OA series columns, which are improved Pirkle-type CSPs, are effective for the direct separation of a wide variety of compounds, including amino alcohols, in normal-phase mode. scas.co.jp The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like ethanol (B145695) or 1,2-dichloroethane, is critical for optimizing the separation. scas.co.jpresearchgate.net The elution order of the enantiomers can sometimes be reversed depending on the specific CSP, the composition of the mobile phase, and the temperature, providing a valuable tool for the accurate determination of enantiomeric excess. researchgate.netchiraltech.com

Reverse-phase (RP) HPLC methods can also be developed. For example, a derivative, (R(R,R))-2-Amino-1-(p-(methylsulphonyl)phenyl)propane-1,3-diol, can be analyzed using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com

Below is a table summarizing various chiral stationary phases and their applicability for separating chiral molecules, including amino alcohols.

| Chiral Stationary Phase (CSP) Type | Separation Principle | Applicable To | Typical Mobile Phase |

| Polysaccharide-based (e.g., cellulose/amylose carbamates) | Hydrogen bonding, π-π interactions, steric inclusion | Aromatic compounds, esters, carboxylic acids, alcohols | Normal-phase: Hexane/Alcohol mixtures |

| Pirkle-type (e.g., 3,5-dinitrobenzoyl phenylglycine) | π-acid/π-base interactions, hydrogen bonding, dipole stacking | Amino alcohols, amines, esters, amides | Normal-phase: Hexane/1,2-Dichloroethane/Ethanol |

| Ligand Exchange (e.g., coated with a chiral ligand and a metal ion) | Formation of transient diastereomeric metal complexes | Amino acids, hydroxy acids, amino alcohols | Aqueous buffers containing a metal salt (e.g., copper sulfate) |

| Zwitterionic (e.g., Cinchona-derived) | Ion-exchange, hydrogen bonding, steric interactions | Free amino acids, small peptides, N-blocked amino acids | Polar organic/aqueous mixtures |

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound and its derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR spectroscopy would show distinct signals for the aromatic protons on the phenyl group, the methine protons on the chiral carbons (C1 and C2), and the methylene (B1212753) protons of the hydroxymethyl group. The coupling patterns and chemical shifts of the protons on the propanediol (B1597323) backbone are particularly important for confirming the connectivity and relative stereochemistry. While specific spectrum data for this compound is not provided in the search results, related structures like 2-Amino-1,3-propanediol and D,L-2-amino-3-phenyl-1-propanol have been characterized by NMR. chemicalbook.comspectrabase.com ¹³C NMR spectroscopy complements ¹H NMR by providing the number and chemical environment of all unique carbon atoms in the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound, the molecular weight is 167.21 g/mol . sigmaaldrich.comchemscene.com When coupled with a chromatographic technique like HPLC or GC, MS allows for the analysis of complex mixtures and the identification of trace impurities. sielc.comnih.gov Advanced techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and tandem mass spectrometry (MS/MS) are particularly useful for characterizing derivatives. For example, in the analysis of polyesteramides containing phenylalanine, MS/MS fragmentation primarily occurs at the ester bonds, allowing for detailed sequence information to be determined. mdpi.com A similar approach could elucidate the structure of complex derivatives of this compound by identifying characteristic fragmentation patterns.

The table below summarizes key spectroscopic data for the (1S,2S) enantiomer.

| Analytical Technique | Parameter | Observed Data/Value | Reference |

| Molecular Formula | - | C₉H₁₃NO₂ | chemscene.comnih.gov |

| Molecular Weight | - | 167.21 g/mol | sigmaaldrich.comchemscene.com |

| Mass Spectrometry | Exact Mass | 167.094628657 Da | nih.gov |

| Optical Activity | [α]25/D (c=1 in 1 M HCl) | +37° | sigmaaldrich.com |

| ¹H NMR | - | Data not available in search results | - |

| ¹³C NMR | - | Data not available in search results | - |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the absolute three-dimensional structure of a molecule, including its stereochemistry. For chiral compounds like this compound, XRD analysis provides unambiguous proof of the arrangement of atoms in space, confirming the R/S configuration at each stereocenter.

While the crystal structure of the parent compound is not detailed in the provided search results, it is a common and critical practice in chiral chemistry. Research has shown that the stereochemistry of complex derivatives of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol can be confirmed using crystallography. The process involves preparing a suitable single crystal of the compound or a derivative. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the precise atomic positions can be determined. This technique is invaluable for validating the outcome of asymmetric syntheses and for studying the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing in the solid state.

Q & A

Q. What are the key synthetic routes for 2-amino-1-phenyl-1,3-propanediol, and how can enantiomeric purity be ensured?

A common synthesis starts with 2-phenylethanol, which undergoes oxidation to form intermediates like aldehydes or ketones. Subsequent substitution reactions with ammonia derivatives introduce the amino group. Enantiomeric purity is achieved via chiral resolution (e.g., diastereomeric salt formation) or asymmetric synthesis using chiral catalysts. For example, (1R,2R)- and (1S,2S)-enantiomers are synthesized via stereoselective reduction of ketone intermediates using chiral reducing agents like NaBH₄ with chiral ligands . Recrystallization in polar solvents (e.g., ethanol/water mixtures) further refines purity.

Q. What analytical methods are recommended for confirming the structure of this compound?

- NMR Spectroscopy : and NMR can confirm the presence of phenyl protons (δ 7.2–7.5 ppm), hydroxyl groups (δ 3.5–4.5 ppm), and amino groups (δ 1.5–2.5 ppm).

- IR Spectroscopy : Stretching vibrations for -NH₂ (3300–3500 cm⁻¹) and -OH (3200–3600 cm⁻¹) are key identifiers.

- X-ray Crystallography : Resolves stereochemistry, particularly for enantiomers like (1R,2R) or (1S,2S) configurations .

- Elemental Analysis : Validates molecular formula (C₉H₁₃NO₂) with <1% deviation .

Advanced Research Questions

Q. How can this compound be utilized in enantioselective catalysis or chiral ligand design?

The compound serves as a precursor for chiral ligands in asymmetric catalysis. For instance:

- Bis(oxazoline) Ligands : Reacting (1S,2S)-2-amino-1-phenyl-1,3-propanediol with nitriles yields oxazoline derivatives. These ligands enable enantioselective cyclopropanation reactions, achieving >90% enantiomeric excess (ee) in certain cases .

- Crown Ethers : Chiral crown ethers derived from this compound are effective in enantiomeric recognition for amino acid derivatives .

Q. What role does this compound play in low-molecular-weight gelators (LMWGs), and how is gelation efficiency optimized?

The compound’s hydroxyl and amino groups enable hydrogen-bond-driven self-assembly in non-polar solvents. Modifications to the phenyl group (e.g., nitro or methyl substituents) enhance gelation capacity. For example:

- Solvent Screening : Gelation efficiency is tested in solvents like mineral oil or hexane, with critical gelation concentrations (CGC) typically <1 wt%.

- Thermal Stability : Reversible gel-sol transitions are analyzed via differential scanning calorimetry (DSC), showing melting points between 60–80°C .

Q. How do stereochemical variations (e.g., D-threo vs. L-threo) impact biological or material applications?

- Biological Activity : D-threo configurations show higher binding affinity to bacterial cell membranes in glycoglycerolipid analogs, as demonstrated in Mycoplasma fermentans studies .

- Polymer Functionalization : The (1R,2R) enantiomer is used to synthesize poly(trimethylene carbonate) derivatives with tailored biodegradability for drug delivery systems .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for enantiomers: How should researchers address this?

- Observed Data : Some sources report (1R,2R)-2-amino-1-phenyl-1,3-propanediol melting at 163–165°C , while others note 158–160°C for racemic mixtures.

- Resolution : Purity (≥98% vs. 95%) and crystallization solvents (e.g., methanol vs. acetone) significantly affect melting points. Use high-purity standards and report solvent systems in methodology .

Methodological Best Practices

Q. How to mitigate oxidation of the amino group during synthesis?

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Intermediate Stabilization : Protect amino groups with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups.

- Catalytic Methods : Use Pd/C or Ru-based catalysts for hydrogenation steps, achieving yields >85% .

Emerging Applications

Q. Can this compound derivatives act as pH buffers in non-aqueous systems?

While its methyl analog (2-amino-2-methyl-1,3-propanediol) is a known buffer in aqueous media, the phenyl derivative’s solubility in organic solvents (e.g., DMSO) makes it suitable for non-aqueous enzymology. Buffering capacity is tested via potentiometric titration in acetonitrile or THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.